molecular formula C19H17ClN2OS B2965686 4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223951-53-8

4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2965686
CAS No.: 1223951-53-8
M. Wt: 356.87
InChI Key: JAVZKYXVOUJULP-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a dimethyl group, and a methylbenzoyl group attached to an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many imidazole derivatives exhibit biological activities such as antimicrobial, antifungal, and anticancer activities .

Future Directions

Imidazole derivatives are a topic of ongoing research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with 3-methylbenzoyl chloride in the presence of a base to form an intermediate This intermediate is then reacted with 2,2-dimethyl-1,3-diaminopropane under controlled conditions to form the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-one: Similar structure but with a carbonyl group instead of a thione group.

    4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-amine: Similar structure but with an amine group instead of a thione group.

Uniqueness

The presence of the thione group in 4-(4-chlorophenyl)-2,2-dimethyl-1-(3-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione imparts unique chemical and biological properties. This group can participate in specific reactions and interactions that are not possible with other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-12-5-4-6-14(11-12)17(23)22-18(24)16(21-19(22,2)3)13-7-9-15(20)10-8-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVZKYXVOUJULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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